2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid
Overview
Description
“2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid” is a chemical compound with the molecular formula C13H14N2O5 . It is also known as "2-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)glutaric acid" .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with hydrogen in methanol. A mixture of 1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester, 10%Pd/C, and methanol is hydrogenated at 50 psi of hydrogen for 6 hours. The mixture is then filtered through celite and the celite pad is washed with methanol. The filtrate is concentrated in vacuo to give the final product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H14N2O5 . The exact mass is 278.09000 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows: The molecular weight is 278.26100 . The compound has a PSA of 120.93000 and a LogP of 1.06170 . The compound is very soluble with a solubility of 13.8 mg/ml .Scientific Research Applications
1. Bioavailability Enhancement
2-(Phosphonomethyl)-pentanedioic acid (2-PMPA), a derivative of 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid, has shown promise in preclinical models for neurological, psychiatric diseases, inflammatory bowel disease (IBD), and cancer. However, its poor oral bioavailability has hindered clinical development. A study by Dash et al. (2019) explored prodrug approaches using FDA-approved promoieties to enhance its oral bioavailability, achieving a significant increase in plasma concentrations and demonstrating potential for clinical translation (Dash et al., 2019).
2. Antimicrobial Applications
Bedair et al. (2006) investigated the condensation of 4-aminophenylacetic acid with phthalic anhydride, leading to the synthesis of derivatives of (dioxoisoindolin-2-yl)phenylacetic acid. These compounds exhibited promising antimicrobial activities, highlighting their potential in this field (Bedair et al., 2006).
3. Green Synthesis and Chemical Reactivity
Tashrifi et al. (2018) described a green synthesis method for 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones. This method, involving a one-pot three-component reaction in aqueous media, showcased the chemical reactivity and potential environmental friendliness of derivatives of this compound (Tashrifi et al., 2018).
4. Anticancer Potential
Dutta et al. (2014) synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, displaying notable antineoplastic activity in both in vitro and in vivo studies. This research underscores the anticancer potential of derivatives of this compound (Dutta et al., 2014).
5. Luminescent Properties and Cancer Treatment
Long and Li (2022) developed a Zn(II) compound using 5-(1-oxoisoindolin-2-yl)isophthalic acid (a derivative) with luminescent properties. This compound demonstrated suppression effects against skin cancer cells, indicating its potential in cancer treatment (Long & Li, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an impurity of lenalidomide , which is a derivative of thalidomide and an immunomodulatory agent . Lenalidomide is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
Lenalidomide interacts with its target, the ubiquitin E3 ligase cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .
Biochemical Pathways
The degradation of ikzf1 and ikzf3 by lenalidomide, with which this compound is associated, can affect multiple biochemical pathways, including those involved in cell cycle regulation and immune response .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The degradation of ikzf1 and ikzf3, which is induced by lenalidomide, can lead to changes in cell cycle regulation and immune response .
Properties
IUPAC Name |
2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c14-9-3-1-2-7-8(9)6-15(12(7)18)10(13(19)20)4-5-11(16)17/h1-3,10H,4-6,14H2,(H,16,17)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFZIZCDDQITQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295357-66-3 | |
Record name | 2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295357663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-AMINO-1,3-DIHYDRO-1-OXO-2H-ISOINDOL-2-YL)PENTANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXZ82K265T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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